N-[(4-butyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Description
N-[(4-butyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a 1,2,4-triazole derivative with a complex substitution pattern:
- Position 5: A (3-methylphenyl)methyl sulfanyl group, contributing to hydrophobic interactions and steric effects.
- Position 3: A methylene-linked 4-methoxybenzamide moiety, which may participate in hydrogen bonding or π-π stacking due to the aromatic and methoxy groups.
The sulfanyl (-S-) group is a recurring motif in bioactive triazoles, often linked to enzyme inhibition or redox modulation .
Properties
IUPAC Name |
N-[[4-butyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-4-5-13-27-21(15-24-22(28)19-9-11-20(29-3)12-10-19)25-26-23(27)30-16-18-8-6-7-17(2)14-18/h6-12,14H,4-5,13,15-16H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJKEEXKPNWARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC2=CC=CC(=C2)C)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-butyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazole intermediate with a suitable thiol or sulfide reagent.
Attachment of the Methoxybenzamide Group: The final step involves the coupling of the triazole-sulfanyl intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-butyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted benzamides
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogenic organisms and cancer cells
Agriculture: The compound’s antifungal properties make it a potential candidate for use as a fungicide in crop protection.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-butyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which are involved in the biosynthesis of essential molecules in pathogens and cancer cells.
Disruption of Cellular Processes: By binding to specific receptors or proteins, the compound can disrupt critical cellular processes, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
¹Activity inferred from analogs in .
Key Observations:
Sulfanyl Group : Present in all compounds, critical for binding to biological targets (e.g., cysteine proteases or redox enzymes) .
Aromatic Substitutents :
- The target’s 3-methylphenyl group is electron-donating, contrasting with electron-withdrawing groups (e.g., Cl in ), which often enhance antimicrobial activity .
- 4-Methoxybenzamide in the target and suggests a preference for polar interactions in receptor binding.
Physicochemical Properties
- Solubility: Methoxy and benzamide groups enhance water solubility relative to fully nonpolar analogs (e.g., ).
Biological Activity
N-[(4-butyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a complex compound with significant potential in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, a sulfanyl group, and a methoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 364.47 g/mol. The structural components contribute to its lipophilicity and biological activity.
Research indicates that the biological activity of this compound may involve:
- Enzyme Inhibition : The triazole ring is known to interact with various enzymes, potentially acting as an inhibitor.
- Receptor Modulation : It may modulate receptor activity, influencing pathways relevant to diseases such as cancer or viral infections.
These mechanisms suggest a multifaceted approach to its pharmacological effects.
Biological Activity Overview
The biological activities attributed to this compound include:
- Antiviral Properties : Similar compounds have shown efficacy against viruses like HBV and HIV by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
- Antitumor Activity : The compound may exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
Case Study 1: Antiviral Activity
In a study evaluating the antiviral properties of N-benzamide derivatives against HBV, it was found that structural modifications significantly enhanced their efficacy. The derivative IMB-0523 demonstrated potent inhibition of HBV replication in vitro by increasing A3G levels in HepG2 cells . While specific data on the target compound is limited, its structural similarities suggest potential comparable activity.
Case Study 2: Anticancer Potential
Another study focused on benzamide derivatives indicated that compounds with similar triazole structures exhibited moderate to high potency against RET kinase, a target in various cancers. These findings support the hypothesis that this compound could also possess anticancer properties .
Comparative Analysis
To better understand the potential of this compound in comparison to related compounds, the following table summarizes key characteristics:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| IMB-0523 | C16H18ClN3O2 | Anti-HBV |
| Compound A | C18H24N4O2S | Anticancer |
| Compound B | C20H30N2O4S | Antiviral |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
